molecular formula C17H16N8OS B1326667 2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide CAS No. 1071296-33-7

2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide

Cat. No. B1326667
CAS RN: 1071296-33-7
M. Wt: 380.4 g/mol
InChI Key: ZGBWDXCKNPVFMO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves several steps, starting with the formation of a core structure followed by various condensation reactions. For instance, the synthesis of benzotriazole derivatives is initiated by the reaction of o-phenylenediamine with glacial acetic acid, followed by further reactions to introduce the acetohydrazide moiety . Similarly, the synthesis of 2-(benzo[d]thiazol-2'-ylthio)acetohydrazide derivatives involves the use of acetohydrazide as a key intermediate . These methods provide a basis for the synthesis of the compound , which would likely involve the introduction of a benzotriazole moiety to a triazole ring followed by the attachment of a thioacetohydrazide group.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques such as 1H-NMR, 13C-NMR, and X-ray crystallography . These techniques would be essential in confirming the structure of 2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide, ensuring the correct placement of substituents and the overall molecular conformation.

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes their ability to undergo condensation reactions with aldehydes and ketones to form a variety of substituted derivatives . These reactions are typically facilitated by acidic conditions and can lead to a diverse array of compounds with different substituents affecting their chemical and biological properties.

Physical and Chemical Properties Analysis

The physical properties such as melting points of related compounds are determined using specialized equipment, and their purity can be assessed by techniques like thin-layer chromatography (TLC) . The chemical properties, including the elemental composition, are ascertained through elemental analysis and spectroscopic methods like mass spectrometry . These analyses are crucial for the identification and characterization of the compound , providing insights into its stability, solubility, and potential reactivity.

Scientific Research Applications

Cancer Cell Studies and Antimicrobial Properties

  • Cancer Cell Migration and Growth : Derivatives of 1,2,4-triazol-3-ylthioacetohydrazide have shown significant cytotoxic effects against various cancer cell lines including melanoma, triple-negative breast cancer, and pancreatic carcinoma. Particularly, certain hydrazone derivatives displayed pronounced inhibitory effects on cancer cell migration and spheroid growth, indicating potential as antimetastatic agents (Šermukšnytė et al., 2022).
  • Antimicrobial Activities : Some 1,2,4-triazole derivatives, specifically Schiff base and Mannich base derivatives, have been explored for their antimicrobial properties. These compounds were tested against various bacterial strains and showed varying degrees of activity, indicating their potential in developing new antimicrobial agents (Bayrak et al., 2009).

Physico-Chemical Properties and Structural Analysis

  • Synthesis and Characterization : The synthesis of 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides and their derivatives has been a subject of study, focusing on their physico-chemical properties. These investigations have provided valuable insights into the structural aspects and potential applications of these compounds (Safonov, 2018).

properties

IUPAC Name

2-[[5-(benzotriazol-1-ylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N8OS/c18-19-16(26)11-27-17-22-21-15(25(17)12-6-2-1-3-7-12)10-24-14-9-5-4-8-13(14)20-23-24/h1-9H,10-11,18H2,(H,19,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBWDXCKNPVFMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN)CN3C4=CC=CC=C4N=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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